molecular formula C15H17NO3S B6372640 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methylphenol CAS No. 1261895-33-3

5-(3-N,N-Dimethylsulfamoylphenyl)-2-methylphenol

Cat. No.: B6372640
CAS No.: 1261895-33-3
M. Wt: 291.4 g/mol
InChI Key: JZLUDIQSEKHSFV-UHFFFAOYSA-N
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Description

5-(3-N,N-Dimethylsulfamoylphenyl)-2-methylphenol is an organic compound that features a phenol group substituted with a dimethylsulfamoyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methylphenol typically involves the introduction of the dimethylsulfamoyl group onto a phenol derivative. One common method is through the reaction of 3-nitro-2-methylphenol with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by reduction of the nitro group to an amino group using a reducing agent like palladium on carbon (Pd/C) and hydrogen gas. The final step involves the sulfonation of the amino group to form the dimethylsulfamoyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(3-N,N-Dimethylsulfamoylphenyl)-2-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄) can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or chloromethyl methyl ether (ClCH₂OCH₃) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenols.

Scientific Research Applications

5-(3-N,N-Dimethylsulfamoylphenyl)-2-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methylphenol exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The dimethylsulfamoyl group can enhance the compound’s binding affinity and specificity for certain targets, leading to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol
  • 5-(3-N,N-Dimethylsulfamoylphenyl)-3-trifluoromethylphenol
  • 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol

Uniqueness

5-(3-N,N-Dimethylsulfamoylphenyl)-2-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylsulfamoyl group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(3-hydroxy-4-methylphenyl)-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-11-7-8-13(10-15(11)17)12-5-4-6-14(9-12)20(18,19)16(2)3/h4-10,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLUDIQSEKHSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)N(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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